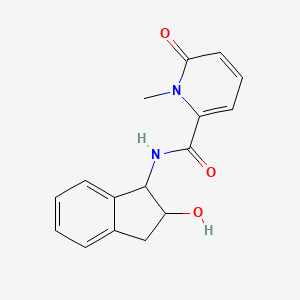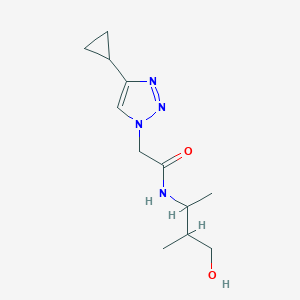![molecular formula C19H21ClN2O2 B6636920 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide, also known as JNJ-1930942, is a novel compound that has been the subject of numerous scientific studies. This compound belongs to the class of pyridine carboxamides and has been shown to have potential therapeutic applications in the treatment of various diseases.
作用機序
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide binds to the TRPV1 receptor and blocks its activity, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and osteoarthritis. 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been shown to be effective in preclinical models of disease. However, there are also limitations to its use in laboratory experiments. 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide is a relatively new compound and there is limited information available on its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for the study of 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the pharmacokinetics and toxicity of 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide in humans. Additionally, the potential therapeutic applications of 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide in other disease areas, such as cancer and metabolic disorders, should be explored.
合成法
The synthesis of 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form 4-chlorobenzylcyclohexylamine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide. The synthesis of 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has been described in detail in several scientific publications.
科学的研究の応用
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have activity against several disease targets, including pain, inflammation, and anxiety. 5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide has been studied in preclinical models for the treatment of neuropathic pain, osteoarthritis, and anxiety disorders.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-5-3-14(4-6-17)15-9-16(11-21-10-15)19(24)22-18-7-1-13(12-23)2-8-18/h3-6,9-11,13,18,23H,1-2,7-8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIUMXPBWXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

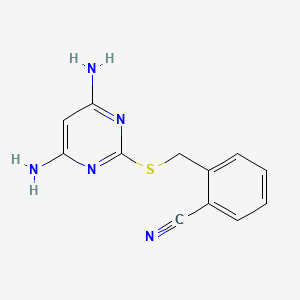


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
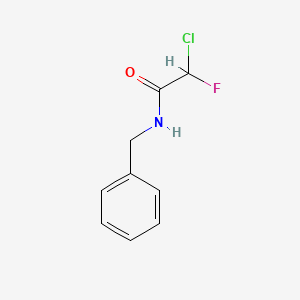
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
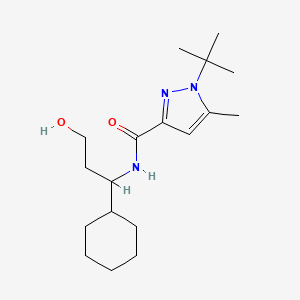
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)
